molecular formula C24H19N3O3 B2569786 3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 899406-42-9

3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2569786
CAS No.: 899406-42-9
M. Wt: 397.434
InChI Key: VJQYBYDYRCOOAO-UHFFFAOYSA-N
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Description

Its core structure consists of a fused pyrimidine-quinoline system with substitutions at positions 3 (furan-2-ylmethyl), 10 (methyl), and 2 (p-tolyl).

Properties

IUPAC Name

3-(furan-2-ylmethyl)-10-methyl-2-(4-methylphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-9-11-16(12-10-15)22-25-23-20(24(29)27(22)14-17-6-5-13-30-17)21(28)18-7-3-4-8-19(18)26(23)2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYBYDYRCOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N3O3C_{24}H_{19}N_{3}O_{3} with a molecular weight of approximately 397.43 g/mol. The compound features a pyrimidine core fused with a quinoline moiety, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have indicated that pyrimidine and quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that derivatives containing quinoline structures can effectively inhibit the growth of several cancer cell lines. For example, studies have reported IC50 values indicating significant antiproliferative effects against breast and lung cancer cell lines.
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Quinoline derivatives can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. The presence of the furan ring enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Case Studies : In vitro studies have demonstrated that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds have shown Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.

Toxicity and Safety Profile

While exploring the biological activities of this compound is crucial, understanding its safety profile is equally important:

  • Toxicological Studies : Preliminary toxicity assessments indicate that this compound exhibits acceptable safety margins in animal models. However, further detailed toxicological evaluations are necessary to ascertain long-term safety.
  • Side Effects : The potential side effects associated with similar compounds often include hepatotoxicity and nephrotoxicity at high doses; thus, careful dosage regulation is recommended during therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Differences

Pyrimido[4,5-b]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Key Observations:

Substituent Effects :

  • Furan vs. Alkyl/Aryl Groups : The target compound’s furan-2-ylmethyl group at position 3 distinguishes it from alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) substituents in other derivatives. Furan’s electron-rich nature may alter π-π stacking or hydrogen-bonding interactions in biological systems compared to hydrophobic alkyl/aryl groups .
  • p-Tolyl vs. Nitro/Trifluoromethyl : The p-tolyl group at position 2 provides moderate hydrophobicity, while nitro or trifluoromethyl groups (e.g., in 7-nitro or 9-trifluoromethyl derivatives) enhance electrophilicity, critical for enzyme inhibition (e.g., HDM2) .

Biological Activity: Anticancer derivatives (e.g., 7-nitro-10-octyl-3-phenyl) stabilize p53 by inhibiting HDM2 ubiquitin ligase, whereas antifungal compounds (e.g., D13) target CYP51 . The target compound’s furan substituent may confer unique activity, but empirical data are lacking.

Synthesis and Reactivity :

  • Derivatives are typically synthesized via multicomponent reactions under solvent-free or catalytic conditions. For example, [Zr-UiO-66-PDC-SO3H]FeCl4 achieves yields of 70–90% for similar compounds . The target compound’s synthesis route is unspecified but likely leverages analogous methodologies.
  • Reactivity at C-5 (electron-deficient in 5-deazaflavins) is a hallmark for nucleophilic attacks, but the furan substituent’s impact on this site remains unexplored .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step cyclocondensation reactions. For example, derivatives with similar pyrimidoquinoline cores are synthesized by reacting 2-aminoquinoline-3-carboxamide with cyclic ketones or aldehydes in the presence of catalysts like ZnCl₂ . Yield optimization involves adjusting reaction time, temperature, and catalyst loading. Statistical Design of Experiments (DoE) can systematically identify critical parameters (e.g., molar ratios, solvent polarity) to minimize trial-and-error approaches . Microwave irradiation or ultrasound-assisted methods may enhance reaction efficiency by reducing time and improving homogeneity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • ¹H/¹³C NMR : Peaks between δ 1.88–3.34 ppm typically correspond to methyl or methylene groups, while aromatic protons appear at δ 6.54–7.89 ppm. Substituents like the furan-2-ylmethyl group show distinct splitting patterns .
  • IR Spectroscopy : Key stretches include C=O (~1700 cm⁻¹), C-N (~1620 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Pyrimidoquinoline derivatives are generally lipophilic, with limited aqueous solubility. Stability testing in DMSO or ethanol (common solvents) under controlled pH (4–9) and temperature (4–25°C) is recommended. Accelerated degradation studies (e.g., 40°C/75% RH) assess photostability and oxidative resistance .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve the synthesis and purification process?

DoE employs factorial designs to optimize variables like catalyst concentration, solvent type, and reaction time. For example, a central composite design could reduce the number of experiments needed to maximize yield while minimizing impurities. Response surface models help identify nonlinear interactions between parameters .

Q. What reaction mechanisms govern the formation of the pyrimidoquinoline core?

The core forms via cyclocondensation between a quinoline precursor (e.g., 2-aminoquinoline-3-carboxamide) and a carbonyl-containing reagent. The reaction proceeds through nucleophilic attack, followed by dehydration and aromatization. Computational studies (DFT) suggest transition states involving keto-enol tautomerization .

Q. How can computational methods predict biological targets or pharmacokinetic properties?

Molecular docking (AutoDock, Schrödinger) identifies potential interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. QSAR models correlate substituent electronegativity (e.g., furan vs. nitro groups) with anti-inflammatory or anticancer activity. ADMET predictors evaluate logP, CYP450 metabolism, and blood-brain barrier permeability .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Conflicting NMR or IR signals may arise from tautomerism or impurities. Comparative analysis with theoretical spectra (e.g., ACD/Labs or ChemDraw simulations) clarifies discrepancies. X-ray crystallography provides definitive confirmation of bond angles and stereochemistry .

Q. Are there eco-friendly alternatives to traditional synthesis methods?

Green chemistry approaches include using Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) under ultrasound irradiation, which reduces solvent waste and energy consumption . Biocatalytic methods (e.g., enzyme-mediated cyclization) are emerging but require further optimization .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution at positions 2 (p-tolyl), 3 (furan-2-ylmethyl), and 10 (methyl) modulates bioactivity. For example:

  • Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce solubility.
  • Bulky substituents (e.g., cyclohexyl) improve target selectivity but may hinder membrane permeation .

Q. What advanced separation techniques are suitable for purifying this compound?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities. Membrane-based nanofiltration is scalable for large batches, while preparative TLC is cost-effective for small-scale isolation .

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